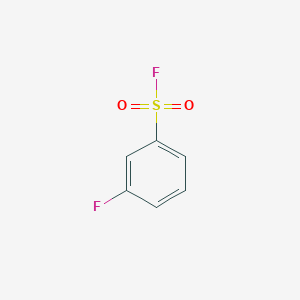

3-Fluorobenzenesulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJGENMTNIFRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Guide to the Synthesis of 3-Fluorobenzenesulfonyl Fluoride via Halogen Exchange

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-fluorobenzenesulfonyl fluoride from its precursor, 3-fluorobenzenesulfonyl chloride. We delve into the foundational principles of the halogen exchange (Halex) reaction, presenting a detailed, field-tested experimental protocol. The document explores the critical role of this compound as a versatile building block, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a transformative ligation strategy in drug discovery, chemical biology, and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering actionable insights into reaction optimization, troubleshooting, and safety considerations to ensure a reproducible and high-yielding synthesis.

Introduction: The Ascendancy of Sulfonyl Fluorides in Modern Chemistry

The field of chemical ligation has been revolutionized by the advent of "click chemistry," a concept introduced by Nobel Laureate K. Barry Sharpless that emphasizes modular, efficient, and biologically orthogonal reactions.[1] Building on this paradigm, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click reaction, prized for the unique stability-reactivity balance of the sulfonyl fluoride (-SO₂F) moiety.[2][3]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability to hydrolysis, thermolysis, and reduction, yet they react selectively and efficiently with nucleophiles under specific conditions.[2][4] This controlled reactivity makes them exceptional tools for forging robust covalent linkages in complex molecular environments.[1]

3-Fluorobenzenesulfonyl chloride serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its reactive sulfonyl chloride group.[5][6] Its conversion to this compound unlocks its potential as a SuFEx hub, enabling its use in constructing novel therapeutic agents, molecular probes, and advanced polymers. The presence of the fluorine atom on the benzene ring can further modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is a critical consideration in drug design.[7][8] This guide provides the essential framework for the efficient and reliable synthesis of this high-value compound.

Reaction Principle: The Halogen Exchange (Halex) Mechanism

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic nucleophilic substitution reaction known as a halogen exchange, or Halex reaction. The core of this transformation is the displacement of the chloride ion from the sulfur atom by a fluoride ion.

The reaction proceeds via a nucleophilic attack of the fluoride ion (F⁻) on the electrophilic sulfur atom of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The fluoride ion, supplied by a salt such as potassium fluoride (KF) or potassium bifluoride (KHF₂), acts as the incoming nucleophile.[4][9] The reaction results in the formation of a new, highly stable sulfur-fluorine (S-F) bond and the displacement of a chloride ion (Cl⁻) as the leaving group.

The choice of fluorinating agent and solvent system is critical for driving the reaction to completion. While historically considered challenging, modern methods have established efficient protocols.[10] Simple, inexpensive fluoride sources like KF are effective, especially when their solubility is enhanced, for example, in biphasic systems or with the aid of phase-transfer catalysts.[9][11] The thermodynamic stability of the S-F bond, which is significantly stronger than the S-Cl bond, provides a strong driving force for the reaction.[1][4]

Detailed Experimental Protocol

This protocol outlines a robust and scalable method for the synthesis of this compound, adapted from established literature procedures employing potassium fluoride in a biphasic solvent system.[11]

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Fluorobenzenesulfonyl chloride | ≥98% | Sigma-Aldrich, TCI | Starting material. Handle with care. |

| Potassium Fluoride (KF) | Anhydrous, spray-dried | Acros Organics | Fluorinating agent. Must be kept dry. |

| Acetone | ACS Grade | Fisher Scientific | Reaction solvent. |

| Deionized Water | N/A | In-house | Co-solvent. |

| Diethyl Ether | ACS Grade | VWR | Extraction solvent. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | Drying agent. |

| Round-bottom flask (100 mL) | N/A | Pyrex | Reaction vessel. |

| Reflux Condenser | N/A | Kimble | To prevent solvent loss. |

| Magnetic Stirrer with Hotplate | N/A | IKA | For heating and agitation. |

| Separatory Funnel (250 mL) | N/A | Chemglass | For extraction. |

| Rotary Evaporator | N/A | Büchi | For solvent removal. |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzenesulfonyl chloride (e.g., 5.0 g, 25.7 mmol).

-

Addition of Reagents: Add anhydrous potassium fluoride (e.g., 4.5 g, 77.1 mmol, 3.0 equivalents), followed by acetone (e.g., 40 mL) and deionized water (e.g., 2 mL). The small amount of water is crucial as it has been shown to accelerate the exchange reaction.[11]

-

Reaction Conditions: Attach a reflux condenser to the flask and place the setup on a stirrer hotplate. Heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring.

-

Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[11]

-

Work-up - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel. Add deionized water (50 mL) and diethyl ether (50 mL). Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Separation: Collect the organic (upper) layer. Extract the aqueous layer two more times with diethyl ether (2 x 30 mL).

-

Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The resulting this compound is often obtained in high purity. If further purification is required, vacuum distillation or column chromatography can be employed.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Key stages in the synthesis of this compound.

Process Optimization and Parameter Effects

Achieving high yield and purity depends on carefully controlling several reaction parameters. The table below summarizes key variables and their typical effects, based on established methodologies.

| Parameter | Variable Options | Effect on Reaction & Causality | Recommended Condition |

| Fluorinating Agent | KF, KHF₂, CsF | KF is cost-effective and efficient, especially when activated by water.[11] KHF₂ is also highly effective, often used in aqueous solutions.[4] CsF is more reactive but also more expensive. | Spray-dried KF |

| Solvent System | Acetone/Water, Acetonitrile, DMF, Sulfolane | Acetone/water provides a mild, effective biphasic system that enhances KF solubility and reaction rate.[11] Aprotic polar solvents like DMF or sulfolane can be used for less reactive substrates but require higher temperatures.[12] | Acetone with 5% v/v Water |

| Temperature | Room Temp to 150 °C | The reaction rate is temperature-dependent. Refluxing in acetone (~65 °C) provides a balance between a reasonable reaction time and preventing side reactions.[11] Higher temperatures may be needed in less polar solvents. | Reflux (~65 °C) |

| Stoichiometry | 1.5 - 5.0 eq. of F⁻ source | A stoichiometric excess of the fluoride source is required to drive the equilibrium towards the product side. Using 2.5-3.0 equivalents of KF is generally sufficient for complete conversion. | 3.0 equivalents of KF |

| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity, temperature, and solvent. For this substrate, 2-4 hours at reflux is typically sufficient for full conversion.[11] | Monitor by TLC/GC-MS |

Safety and Handling

As with any chemical synthesis, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the entire procedure in a well-ventilated fume hood. Sulfonyl halides are corrosive and lachrymatory.

-

Reagent Handling: 3-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it with care. Anhydrous potassium fluoride is a fine powder and should be handled carefully to avoid inhalation.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The conversion of 3-fluorobenzenesulfonyl chloride to its corresponding fluoride is a straightforward yet critical transformation that unlocks the potential of this molecule for SuFEx click chemistry and advanced applications in drug discovery and materials science. The halogen exchange reaction, facilitated by common reagents like potassium fluoride under mild conditions, provides a reliable and high-yielding route to the desired product. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can efficiently synthesize this compound, a valuable and versatile tool for modern chemical innovation.

References

- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. research.monash.edu [research.monash.edu]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India [valeshvarbiotech.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

- 12. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Fluorobenzenesulfonyl Fluoride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-fluorobenzenesulfonyl fluoride, a key building block in synthetic chemistry, particularly for drug discovery and chemical biology. We will delve into its physicochemical properties, provide detailed experimental protocols for its synthesis, and explore its reactivity and applications, grounding all information in established scientific literature.

Introduction: The Significance of the Sulfonyl Fluoride Moiety

Aryl sulfonyl fluorides have emerged as a privileged class of electrophiles in modern chemistry. Their unique reactivity profile, characterized by a balance of stability and selective reactivity, has made them invaluable tools for researchers. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for their use in a broader range of reaction conditions, including aqueous environments. This stability, coupled with their specific reactivity towards certain nucleophiles, forms the basis of their utility in various applications, most notably in the field of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions.

This compound, with its additional fluorine substituent on the aromatic ring, offers further opportunities for modulating molecular properties such as lipophilicity, metabolic stability, and binding interactions. This makes it a particularly attractive reagent for the synthesis of novel therapeutic agents and chemical probes.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 178.16 g/mol | --INVALID-LINK--[1] |

| CAS Number | 121437-33-6 | Inferred from synthesis literature |

| Appearance | Not explicitly reported, likely a colorless to pale yellow liquid or low-melting solid | Inference from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetonitrile) | General chemical knowledge |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the fluorination of its corresponding sulfonyl chloride. The following protocol is based on established methods for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides.[3][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Anhydrous Potassium Fluoride (KF)

-

Anhydrous aprotic polar solvent (e.g., sulfolane or acetonitrile)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard glassware for filtration and distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3-fluorobenzenesulfonyl chloride (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).

-

Solvent Addition: Add a suitable volume of an anhydrous aprotic polar solvent (e.g., sulfolane or acetonitrile) to the flask to ensure adequate stirring.

-

Reaction: Heat the reaction mixture to a temperature between 100°C and 200°C with vigorous stirring. The optimal temperature and reaction time will depend on the chosen solvent. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KCl and excess KF).

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial to prevent the hydrolysis of the starting sulfonyl chloride and the product sulfonyl fluoride.

-

Aprotic Polar Solvent: Solvents like sulfolane or acetonitrile are used because they can dissolve the reactants and facilitate the nucleophilic substitution reaction without participating in it.

-

Excess Potassium Fluoride: A stoichiometric excess of KF is used to drive the halogen exchange reaction to completion.

-

Heat: The reaction requires elevated temperatures to overcome the activation energy for the cleavage of the S-Cl bond and the formation of the S-F bond.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is a powerful tool for the characterization of this compound and is expected to show two distinct signals:[8][9]

-

One signal for the fluorine atom attached to the sulfonyl group (-SO₂F). For many aryl sulfonyl fluorides, this signal appears in the range of +60 to +70 ppm (relative to CFCl₃).[10][11]

-

Another signal for the fluorine atom on the benzene ring. The chemical shift of this fluorine will be in the typical range for aryl fluorides.

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

This compound is an excellent reactant for SuFEx click chemistry. This reaction involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage. This reaction is highly efficient and has found broad applications in:

-

Bioconjugation: Linking molecules to proteins, peptides, and other biomolecules.

-

Materials Science: The synthesis of novel polymers and surface modification.

-

Drug Discovery: The construction of complex molecules and libraries of compounds for screening.

Reactivity with Biological Nucleophiles

Aryl sulfonyl fluorides have been shown to react with nucleophilic residues in proteins, such as lysine, tyrosine, and histidine. This reactivity can be harnessed to develop covalent inhibitors of enzymes or to create chemical probes for studying protein function. The fluorine substituent on the aromatic ring of this compound can influence its reactivity and selectivity towards different protein targets.

Safety and Handling

Based on the safety data for the closely related 3-fluorobenzenesulfonyl chloride, this compound should be handled with care as it is likely a corrosive material.[12][13]

-

Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed. Reacts with water, potentially releasing toxic gases.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from moisture.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of stability and selective reactivity makes it an important tool for researchers in drug discovery, chemical biology, and materials science. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and applications. As research in the field of SuFEx chemistry and covalent drug design continues to expand, the importance of reagents like this compound is set to grow.

References

- 1. This compound [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

- 4. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-Fluorobenzenesulfonyl Chloride | C6H4ClFO2S | CID 2734258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

3-Fluorobenzenesulfonyl fluoride CAS number and molecular structure

An In-depth Technical Guide to 3-Fluorobenzenesulfonyl Fluoride for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical entity this compound. It delves into its core chemical identity, molecular structure, synthesis, reactivity, and applications, with a focus on providing practical, field-proven insights.

Section 1: Core Compound Identity and Physicochemical Properties

This compound is an important organofluorine building block used in synthetic chemistry. Its structure features a benzene ring substituted with a fluorine atom at the meta-position and a sulfonyl fluoride functional group. This unique arrangement of two highly electronegative fluorine atoms imparts specific reactivity and properties to the molecule.

1.1 Molecular Structure and Identifiers

The foundational step in utilizing any chemical reagent is to confirm its identity through standardized nomenclature and identifiers.

-

Chemical Name: this compound

-

CAS Number: While a specific CAS number is not prominently available in major databases, the related compound, 3-Fluorobenzenesulfonyl chloride, is well-documented under CAS 701-27-9.[1][2][3][4][5][6] The fluoride analogue is often generated in situ or used in specialized applications.

Canonical SMILES: Fs1cccc(c1)S(F)(=O)=O

InChI Key: Based on structure, analogous to the chloride.

1.2 Physicochemical Properties

Quantitative data for this compound is not as widely published as for its chloride counterpart. The properties are often inferred or determined on a per-batch basis in a research setting. The table below summarizes key properties, with data for the more common 3-Fluorobenzenesulfonyl chloride provided for reference.

| Property | Value (this compound) | Reference Value (3-Fluorobenzenesulfonyl chloride) |

| Molecular Formula | C₆H₄F₂O₂S[7][8] | C₆H₄ClFO₂S[1][2][4] |

| Molecular Weight | 178.16 g/mol [7][8] | 194.61 g/mol [1][4][5] |

| Appearance | Expected to be a colorless to light yellow liquid | Clear colorless to yellow-orange liquid[1][3] |

| Boiling Point | Data not available | 231-232 °C (lit.)[5] |

| Density | Data not available | 1.463 g/mL at 25 °C (lit.)[5] |

| Refractive Index | Data not available | n20/D 1.529 (lit.)[1][5] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of aryl sulfonyl fluorides is a critical process, as they are increasingly preferred over sulfonyl chlorides in certain applications due to their distinct reactivity and stability.

2.1 Primary Synthetic Route: Halogen Exchange (Halex)

The most prevalent method for preparing this compound is via a halogen exchange reaction from the more commercially available 3-fluorobenzenesulfonyl chloride. This nucleophilic substitution of chloride for fluoride is typically achieved using an alkali metal fluoride salt.

Causality Behind Experimental Choices:

-

Fluorinating Agent: Potassium fluoride (KF) is commonly used due to its favorable lattice energy and reactivity. Spray-dried KF is often preferred to maximize surface area.

-

Solvent: Aprotic polar solvents like sulfolane or acetonitrile are required to solubilize the fluoride salt and promote the nucleophilic attack without interfering with the reaction.[9]

-

Phase-Transfer Catalyst: The efficiency of the Halex reaction can be significantly improved by a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to facilitate the transport of the fluoride anion into the organic phase.

A general patent describes the preparation of fluorobenzenesulfonyl fluorides by reacting a chlorobenzenesulfonyl fluoride with an alkali metal fluoride in an aprotic polar solvent at temperatures ranging from 100°C to 240°C.[9]

2.2 Alternative Synthesis: From Sulfonyl Hydrazides

A modern, catalyst-free approach involves the radical fluorination of the corresponding sulfonyl hydrazide precursor in water. This method aligns with green chemistry principles.

Workflow: Synthesis from 3-Fluorobenzenesulfonohydrazide

Caption: General workflow for the synthesis of sulfonyl fluorides from sulfonyl hydrazides.

This reaction proceeds by adding an aqueous solution of a fluorinating agent like Selectfluor to the sulfonyl hydrazide, followed by stirring at an elevated temperature.[10] The reaction is typically worked up via extraction and purified by column chromatography.[10]

Section 3: Reactivity and Applications in Drug Discovery

The utility of this compound in research, particularly in drug discovery, stems from the unique properties of the sulfonyl fluoride group and the electronic influence of the meta-fluoro substituent.

3.1 The Sulfonyl Fluoride Moiety: A Versatile Functional Group

The sulfonyl fluoride group (-SO₂F) is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom.[11] It is a key functional group in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of click reactions known for their efficiency and high yields.[12]

Caption: General reactivity of sulfonyl fluorides with nucleophiles.

Compared to sulfonyl chlorides, sulfonyl fluorides are generally more stable to hydrolysis but sufficiently reactive towards strong nucleophiles like amines, making them ideal reagents for synthesizing sulfonamides. This stability allows for their use in a wider range of reaction conditions, including aqueous environments.

3.2 Role in Medicinal Chemistry and Drug Design

Fluorine has become a cornerstone of modern drug discovery due to its ability to modulate molecular properties.[13] The strategic incorporation of fluorine can enhance potency, improve metabolic stability, and fine-tune pharmacokinetics.[14]

-

Pharmaceutical Intermediates: this compound serves as a key intermediate in the synthesis of sulfonamide-containing drugs, which are vital in treating bacterial infections, diabetes, and other conditions.[11] The 3-fluoro substituent can block positions susceptible to metabolic oxidation or alter the pKa of adjacent functional groups, thereby improving the drug's profile.

-

Covalent Inhibitors: The sulfonyl fluoride group can act as a "warhead" to form covalent bonds with specific amino acid residues (like serine, threonine, or tyrosine) in protein targets. This makes it a valuable tool for designing highly selective and potent covalent inhibitors.

-

Advanced Materials: Beyond pharmaceuticals, this compound is used to create functional polymers with enhanced thermal stability and chemical resistance by introducing fluorinated sulfonyl groups into the polymer structure.[15]

Section 4: Spectroscopic Characterization

For any synthetic chemist, verifying the structure of the target compound is paramount. The following table outlines the expected spectroscopic signatures for this compound, based on data from analogous structures.

| Spectroscopy | Technique | Expected Signature |

| NMR | ¹H NMR | Aromatic signals (multiplets) in the range of δ 7.5-8.0 ppm. |

| ¹⁹F NMR | Two distinct signals are expected: one for the aryl-F (approx. δ -110 to -115 ppm) and one for the sulfonyl fluoride S-F (approx. δ 65-70 ppm).[10][16] | |

| ¹³C NMR | Aromatic carbon signals between δ 115-165 ppm, showing C-F coupling. | |

| Infrared (IR) | FT-IR | Strong characteristic absorption bands for the S=O stretch (approx. 1415 cm⁻¹ and 1215 cm⁻¹) and the C-F stretch (approx. 1200-1300 cm⁻¹).[16] |

| Mass Spec. | MS | Expected molecular ion peak [M]⁺ corresponding to its molecular weight. |

Section 5: Protocol for Sulfonamide Synthesis

This section provides a representative, self-validating protocol for the synthesis of a sulfonamide using a sulfonyl fluoride, a cornerstone reaction for drug development professionals.

Objective: To synthesize N-benzyl-3-fluorobenzenesulfonamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Acetonitrile (as solvent)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the base (triethylamine) followed by the dropwise addition of benzylamine.

-

Causality: The base is crucial to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding 1M HCl to neutralize excess base. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Self-Validation: The sequential washes remove acidic and basic impurities, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient).

-

Characterization: Confirm the identity and purity of the final product, N-benzyl-3-fluorobenzenesulfonamide, using NMR, IR, and Mass Spectrometry as detailed in Section 4.

Section 6: Safety, Handling, and Storage

As a reactive sulfonyl halide, this compound must be handled with appropriate care. The safety information is largely extrapolated from the closely related 3-fluorobenzenesulfonyl chloride.

-

Hazards: Causes severe skin burns and eye damage.[17][18] Reacts with water, potentially liberating toxic gas.[19] It is corrosive.[5][20]

-

Personal Protective Equipment (PPE): Always handle inside a chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[17][19]

-

Handling: Avoid contact with skin, eyes, and clothing.[20] Do not breathe vapor or mist.[21] Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[19][20] Seek immediate medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[19][20] Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[17] Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place.[20] Keep the container tightly closed and store under an inert atmosphere to protect from moisture. Store locked up.[17][21]

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Fluorobenzenesulfonyl Chloride | C6H4ClFO2S | CID 2734258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]

- 4. 3-Fluorobenzenesulfonyl Chloride - 701-27-9 - Manufacturer India [valeshvarbiotech.com]

- 5. 3-フルオロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. 3-chlorobenzenesulfonyl fluoride | 10116-74-2 | Benchchem [benchchem.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. rsc.org [rsc.org]

- 17. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3-Fluorobenzenesulfonyl Fluoride: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

3-Fluorobenzenesulfonyl fluoride is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive fluorine atoms attached to the sulfonyl group and the benzene ring, which can be selectively functionalized. A thorough understanding of its molecular structure is paramount for its effective application and for quality control during its synthesis and use. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, this guide will also draw upon spectral data from closely related analogs, namely 3-fluorobenzenesulfonyl chloride and benzenesulfonyl fluoride, to provide a robust interpretation of the expected spectral features.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for interpreting its spectral data. The molecule consists of a benzene ring substituted with a fluorine atom at the meta-position and a sulfonyl fluoride group.

A Technical Guide to 3-Fluorobenzenesulfonyl Fluoride: Sourcing, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Fluorobenzenesulfonyl Fluoride, a valuable yet specialized building block for medicinal chemistry and chemical biology. While its analog, 3-fluorobenzenesulfonyl chloride, is more common, the sulfonyl fluoride moiety offers unique advantages in terms of stability and reactivity, particularly in the context of covalent inhibitor design and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document details the compound's properties, outlines its commercial availability from specialty suppliers, provides a robust protocol for its synthesis via halogen exchange, and explores its strategic application in the development of novel therapeutics.

Introduction: The Strategic Advantage of the Sulfonyl Fluoride Moiety

In the landscape of drug discovery, the strategic incorporation of fluorine is a well-established method for modulating a molecule's physicochemical and pharmacokinetic properties.[1][2] The introduction of a fluorine atom can influence metabolic stability, membrane permeability, pKa, and binding affinity.[1][3] When this is combined with a sulfonyl fluoride functional group, researchers gain access to a unique chemical handle.

Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a remarkable balance of stability and latent reactivity.[3] They are generally stable to hydrolysis and a wide range of synthetic conditions, yet can be selectively activated to react with nucleophiles.[3] This "tunable" reactivity makes them ideal warheads for covalent inhibitors and versatile connectors for SuFEx click chemistry, a powerful, next-generation ligation methodology.[4] this compound combines these benefits with the electronic effects of a fluorine atom on the aromatic ring, offering a nuanced tool for fine-tuning molecular interactions.

Physicochemical Properties

Key identifiers and properties of this compound are summarized below. It is critical to distinguish this compound from the more common 3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9).

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₄F₂O₂S | |

| Molecular Weight | 178.16 g/mol | |

| CAS Number | Not definitively assigned in major databases. Internal catalog numbers like CB62267416 may be used by some suppliers. | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [5] |

| Reactivity | Moisture sensitive; stable under inert atmosphere | [5] |

Commercial Availability and Sourcing

This compound is a specialty reagent and is not as widely stocked as its sulfonyl chloride counterpart. Its availability is limited to suppliers specializing in fluorinated building blocks and advanced reagents for research and development.

Key Considerations for Sourcing:

-

Specialty Suppliers: Procurement will likely require engaging with companies that focus on fluoro-organic chemistry.

-

Lead Times: Due to its niche status, this compound may be synthesized on demand, leading to longer lead times.

-

Purity and Analysis: For applications in drug discovery, requesting a certificate of analysis (CoA) with detailed spectroscopic data (¹H NMR, ¹⁹F NMR, and MS) is crucial to confirm identity and purity.

Table of Potential Suppliers:

| Supplier | Product Name | Notes |

| Fluorochem Ltd. | This compound | A leading global supplier of fluorinated compounds, offering a wide range of building blocks for R&D.[6][7] |

| Custom Synthesis | N/A | Several chemical service organizations offer custom synthesis of complex building blocks and can produce this compound on request. |

Note: Researchers should directly contact suppliers for current availability, purity specifications, pack sizes, and pricing.

Synthesis and Purification

For laboratories requiring larger quantities or specific analogs, chemical synthesis is a viable option. The most direct and common route to aryl sulfonyl fluorides is through the halogen exchange (HALEX) reaction of the corresponding aryl sulfonyl chloride. Recent literature highlights mild and efficient methods using potassium fluoride (KF).[8]

Workflow for Synthesis and Supplier Qualification

Caption: Logical workflow for obtaining this compound.

Experimental Protocol: Halogen Exchange Fluorination

This protocol is adapted from established methods for converting sulfonyl chlorides to sulfonyl fluorides using potassium fluoride in a biphasic solvent system.[8]

Materials:

-

3-Fluorobenzenesulfonyl chloride (CAS 701-27-9)

-

Potassium fluoride (KF), spray-dried

-

Acetone

-

Water (Deionized)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-Fluorobenzenesulfonyl chloride (1.0 eq).

-

Solvent and Reagent Addition: Add acetone and water to the flask (a typical ratio might be 4:1 acetone:water). Add spray-dried potassium fluoride (approx. 3-5 eq).

-

Reaction: Heat the mixture to reflux (approximately 60-70 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.[8]

-

Workup: Cool the reaction mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR is particularly diagnostic.

Spectroscopic Characterization

-

¹⁹F NMR Spectroscopy: This is the most critical technique for characterizing this compound. Two distinct signals are expected:

-

¹H NMR Spectroscopy: The proton spectrum will show complex multiplets in the aromatic region (approx. 7.4-8.0 ppm) consistent with a 1,3-disubstituted benzene ring.

-

Mass Spectrometry: The exact mass should correspond to the molecular formula C₆H₄F₂O₂S.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from the unique properties of the sulfonyl fluoride group, which serves as a superior electrophile for creating covalent bonds with biological targets or as a stable "hub" for click chemistry applications.

Covalent Inhibitors

The sulfonyl fluoride moiety is an excellent "warhead" for targeted covalent inhibitors. It is bio-orthogonal and stable in biological milieu but can react with nucleophilic amino acid residues (like serine, threonine, tyrosine, or lysine) in a protein's binding pocket, forming a highly stable covalent bond. This leads to irreversible inhibition, which can offer advantages in potency and duration of action.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Developed by K. Barry Sharpless, SuFEx is a next-generation click chemistry reaction that uses the S(VI)-F bond as a reliable connector.[3] this compound can act as a key building block in SuFEx-based synthesis.

Advantages of SuFEx for Drug Discovery:

-

High Stability: The S-F bond is resistant to oxidation, reduction, and hydrolysis, making it compatible with a wide range of chemical transformations and biological conditions.[4]

-

Biocompatibility: The reaction can often proceed under physiological conditions without the need for cytotoxic metal catalysts.[11]

-

Versatility: It allows for the rapid and efficient connection of molecular fragments to build libraries of compounds for screening.

Logical Pathway for Application

Caption: Application pathways for this compound in R&D.

Safety and Handling

Like its chloride analog, this compound is a reactive electrophile and must be handled with appropriate care.

-

Hazard Class: Expected to be corrosive.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. It is moisture-sensitive.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a sophisticated and powerful tool for the modern medicinal chemist. While its commercial availability is limited to specialty chemical suppliers, its synthesis is straightforward from the corresponding sulfonyl chloride. The unique stability and reactivity profile of the sulfonyl fluoride group, enhanced by the electronic properties of the ring-bound fluorine, make it an invaluable building block for designing targeted covalent inhibitors and for constructing molecular libraries via SuFEx click chemistry. As the demand for more precise and potent therapeutics grows, the strategic use of such specialized reagents will continue to be a key driver of innovation in drug discovery.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. PRODUCTS – Fluorochem [fluorochem.in]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. biophysics.org [biophysics.org]

A Comprehensive Technical Guide to the Safe Handling of 3-Fluorobenzenesulfonyl Fluoride

Introduction: Understanding the Unique Characteristics of 3-Fluorobenzenesulfonyl Fluoride

This compound is a valuable reagent in modern organic synthesis, particularly in the fields of drug discovery and chemical biology. Its utility stems from the unique reactivity of the sulfonyl fluoride moiety, which, unlike the more traditional sulfonyl chlorides, offers a remarkable balance between stability and controlled reactivity.[1][2] Aryl sulfonyl fluorides are notably stable to hydrolysis and thermolysis, yet they can be selectively activated to react with a range of nucleophiles.[1] This predictable reactivity makes them ideal for applications such as the synthesis of sulfonamides and sulfonate esters, and as covalent probes for studying biological systems.[3]

The presence of the fluorine atom on the benzene ring further modulates the electronic properties of the molecule, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in an understanding of its chemical nature, to ensure its safe and effective use by researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Key Hazards:

-

Corrosivity: Based on data for analogous compounds, this compound is expected to be corrosive, causing severe skin burns and serious eye damage upon contact.[4][6][7]

-

Moisture Sensitivity: Like other sulfonyl halides, it is sensitive to moisture. Contact with water can lead to a violent reaction and the liberation of toxic and corrosive gases, including hydrogen fluoride (HF) and sulfur oxides.[7][8]

-

Inhalation Hazard: Vapors or mists may cause respiratory irritation.[8] In the event of thermal decomposition, hazardous combustion gases such as carbon oxides, sulfur oxides, and hydrogen fluoride can be produced.[9]

-

Toxicity of Byproducts: A primary concern with the hydrolysis of any organofluorine compound is the potential generation of hydrofluoric acid (HF). HF is acutely toxic, causes severe burns that may not be immediately painful, and can lead to systemic toxicity by depleting calcium levels in the body.[10]

Physicochemical Properties

A summary of the key physical and chemical properties, extrapolated from its close analog 3-fluorobenzenesulfonyl chloride, is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O₂S | N/A |

| Molecular Weight | 178.16 g/mol | N/A |

| Appearance | Expected to be a clear colorless to yellow-orange liquid | [9] |

| Boiling Point | ~231-232 °C (for the sulfonyl chloride analog) | [6] |

| Density | ~1.463 g/mL at 25 °C (for the sulfonyl chloride analog) | [6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety

A rigorous approach to exposure control is paramount when handling this compound. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[4] This is the primary barrier to prevent inhalation of vapors and to contain any potential releases.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following represents the minimum required PPE.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[13] Given the severe corrosive nature of the compound and the potential for splashing, a face shield worn over the goggles is strongly recommended.[6][13]

-

Hand Protection: Disposable nitrile gloves should be worn as a minimum.[13] For extended contact or when handling larger quantities, consider double-gloving or using heavier-duty chemical-resistant gloves.[13] Always inspect gloves for any signs of degradation or perforation before use and remove them immediately if contaminated.[4][13]

-

Body Protection: A buttoned, long-sleeved lab coat is required to protect skin and clothing.[13] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

-

Footwear: Closed-toe and closed-heel shoes are mandatory to protect the feet from potential spills.[13]

-

Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors may be necessary.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the integrity of the reagent.

Handling

-

Work in a Designated Area: If possible, designate a specific area within the fume hood for working with this compound.

-

Avoid Incompatibilities: Keep the compound away from water, strong bases, amines, and strong oxidizing agents.

-

Inert Atmosphere: For long-term storage and for reactions sensitive to moisture, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

-

Use Appropriate Tools: Use spatulas, syringes, and other equipment made of compatible materials.

-

Keep Containers Closed: Ensure that the container is tightly sealed when not in use to prevent exposure to atmospheric moisture.[13]

Storage

-

Cool, Dry, and Well-Ventilated: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11]

-

Moisture-Free Environment: The storage area must be dry.

-

Secure Storage: Store in a locked cabinet or an area with restricted access.[4]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

Spill Response

The appropriate response to a spill depends on its size and location.

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

-

Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[14]

-

Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

-

-

Large Spills (or any spill outside of a fume hood):

-

Evacuate the immediate area and alert others.

-

If safe to do so, turn off any ignition sources.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team immediately.[15]

-

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][11]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[4] Remove all contaminated clothing while continuing to rinse.[4][11] Seek immediate medical attention.[4][11] Due to the potential for HF formation, having a 2.5% calcium gluconate gel available for application after initial rinsing is a prudent measure, but this should be guided by your institution's safety protocols and medical advice.[16][17]

-

Inhalation: Move the affected person to fresh air immediately.[4][11] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[11] Seek immediate medical attention.[4][11]

-

Ingestion: Do NOT induce vomiting.[4][7][11] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][7] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[4][7][11]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbent materials, and reaction byproducts, must be treated as hazardous waste.

-

Collection: Collect all waste in clearly labeled, sealed, and compatible containers.

-

Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not attempt to neutralize or dispose of this chemical down the drain.[4]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical flow of procedures for the safe handling of this compound and the appropriate response in case of an emergency.

References

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-chlorobenzenesulfonyl fluoride | 10116-74-2 | Benchchem [benchchem.com]

- 3. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 5. 3-Fluorobenzenesulfonyl Chloride | C6H4ClFO2S | CID 2734258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluorobenzenesulfonyl chloride 97 701-27-9 [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ehs.providence.edu [ehs.providence.edu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. benchchem.com [benchchem.com]

- 14. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 15. knb.org [knb.org]

- 16. depts.washington.edu [depts.washington.edu]

- 17. osti.gov [osti.gov]

A Technical Guide to the Solubility of 3-Fluorobenzenesulfonyl Fluoride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Emerging Importance of 3-Fluorobenzenesulfonyl Fluoride

This compound is an aromatic sulfonyl fluoride that is gaining attention as a versatile building block in the synthesis of complex organic molecules. Its utility is particularly noted in the development of novel therapeutic agents and chemical probes. The sulfonyl fluoride moiety is a key functional group that can react with nucleophilic residues in proteins, making it a valuable tool in the design of covalent inhibitors and activity-based probes. The presence of the fluorine atom on the benzene ring can further modulate the compound's physicochemical properties, including its reactivity, metabolic stability, and binding interactions.

A fundamental understanding of a compound's solubility is paramount for its effective use. In drug discovery and development, solubility influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its bioavailability and therapeutic efficacy. For the synthetic chemist, knowledge of solubility is essential for reaction setup, controlling reaction kinetics, product isolation, and purification. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip researchers with the knowledge to confidently handle this compound in a variety of solvent systems.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Physicochemical Properties of this compound (Predicted)

To predict the solubility of this compound, we can infer its properties from its structure and from data available for analogous compounds such as benzenesulfonyl fluoride and 4-fluorobenzenesulfonyl fluoride.

-

Molecular Structure: The molecule consists of a benzene ring substituted with a fluorine atom and a sulfonyl fluoride group (-SO₂F).

-

Polarity: The sulfonyl group is highly polar due to the electronegative oxygen and fluorine atoms. The fluorine atom on the benzene ring also contributes to the molecule's overall polarity. This suggests that this compound is a polar molecule.

-

Hydrogen Bonding: The molecule does not have any hydrogen bond donor sites (no H-N, H-O, or H-F bonds). However, the oxygen and fluorine atoms of the sulfonyl group can act as hydrogen bond acceptors.

-

Molecular Weight: The molecular weight of this compound is approximately 178.16 g/mol .

Intermolecular Interactions and Their Influence on Solubility

The following diagram illustrates the key intermolecular forces that will dictate the solubility of this compound in various solvents.

Caption: Key intermolecular forces between this compound and different solvent classes.

Based on these principles, we can predict the solubility of this compound in different classes of organic solvents.

Predicted Solubility Profile

While quantitative data is not available, a qualitative solubility profile for this compound can be predicted based on the behavior of structurally similar compounds like 4-(2-aminoethyl)benzenesulfonyl fluoride and 4-methylbenzenesulfonyl fluoride.[1][2] The following table summarizes the expected solubility in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the polar solvent and the polar sulfonyl fluoride group are expected to lead to good solvation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The compound can act as a hydrogen bond acceptor with the protic solvent. Solubility is expected to be good, though potentially slightly lower than in polar aprotic solvents due to the lack of hydrogen bond donation from the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of this compound can interact favorably with aromatic solvents through π-π stacking and dispersion forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the polar regions of the molecule. |

| Ethers | Diethyl ether | Moderate | Diethyl ether has a lower polarity than THF but can still engage in dipole-dipole interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in poor solubility. |

| Water | Low to Sparingly Soluble | While the sulfonyl fluoride group is polar, the hydrophobic benzene ring is expected to limit aqueous solubility. Structurally similar sulfonyl fluorides exhibit low water solubility.[2] |

Experimental Determination of Solubility

Given the absence of published quantitative data, an experimental determination of the solubility of this compound is necessary for precise applications. The following is a detailed, self-validating protocol based on the isothermal equilibrium shake-flask method, which is a gold standard for solubility determination.[3]

Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other sealed glass containers

-

Thermostatically controlled shaker or incubator

-

Magnetic stirrer and stir bars (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent to generate a calibration curve for the analytical instrument.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) and agitate them for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation upon cooling, the syringe can be pre-warmed to the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis and Reporting:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Practical Implications and Solvent Selection

The predicted solubility profile of this compound has several practical implications for its use in a research setting:

-

Reaction Chemistry: For reactions where this compound is a reactant, polar aprotic solvents such as acetonitrile, DMF, or THF are likely to be excellent choices, as they should provide good solubility for both the starting material and many common reaction partners.

-

Purification: The low predicted solubility in nonpolar aliphatic hydrocarbons like hexane suggests that these solvents could be effective anti-solvents for precipitation or crystallization of this compound from more polar reaction mixtures. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is likely to be useful for chromatographic purification.

-

Formulation for Biological Assays: For in vitro biological assays, stock solutions of this compound will likely need to be prepared in a water-miscible organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the assay medium should be minimized to avoid artifacts. Given the predicted low aqueous solubility, care must be taken to avoid precipitation when diluting the stock solution into aqueous buffers.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals to understand and work with this compound. By applying the principles of intermolecular forces and leveraging data from analogous structures, a reliable qualitative solubility profile can be predicted. Furthermore, the detailed experimental protocol provided herein offers a clear path to obtaining precise quantitative solubility data in any solvent of interest. A thorough understanding of the solubility of this compound is a critical step in unlocking its full potential as a valuable tool in chemical synthesis and medicinal chemistry.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluorobenzenesulfonyl Fluoride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-fluorobenzenesulfonyl fluoride. While specific experimental thermal analysis data for this compound is not extensively available in published literature, this document synthesizes information from analogous aryl sulfonyl fluorides and computational studies to project its behavior. The guide outlines the anticipated thermal robustness, proposes potential decomposition pathways, and details the established methodologies for empirical assessment. A significant emphasis is placed on the principles of experimental design for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide delineates critical safety and handling protocols, grounded in the known reactivity of the sulfonyl fluoride functional group, to ensure safe laboratory practices.

Introduction: The Significance of Aryl Sulfonyl Fluorides in Modern Chemistry

Aryl sulfonyl fluorides have emerged as a pivotal class of reagents and structural motifs in medicinal chemistry, chemical biology, and materials science. Their utility is largely defined by the unique reactivity of the sulfonyl fluoride (—SO₂F) moiety. This functional group exhibits a remarkable balance of stability and reactivity, being generally more resistant to hydrolysis and thermolysis than the corresponding sulfonyl chlorides.[1] This enhanced stability allows for their application under a broader range of conditions.

This compound, a member of this class, incorporates an additional fluorine atom on the aromatic ring, which can modulate its electronic properties, reactivity, and metabolic stability. Understanding the thermal limits of this compound is critical for its safe storage, handling, and application in synthetic protocols that may involve elevated temperatures.

Projected Thermal Stability Profile

Based on the established chemistry of aryl sulfonyl fluorides, this compound is anticipated to be a thermally robust compound. The strength of the sulfur-fluorine bond contributes significantly to this stability.[1] Unlike their sulfonyl chloride counterparts, which can be prone to decomposition at moderately elevated temperatures, aryl sulfonyl fluorides often withstand more rigorous thermal conditions.[1]

The stability of the S-F bond is influenced by both electronic and steric factors.[2] For this compound, the electron-withdrawing nature of the fluorine substituent on the benzene ring is expected to have a stabilizing effect on the sulfonyl fluoride group.

Anticipated Thermal Decomposition Pathway

A computational study on the decomposition of benzenesulfonyl azide revealed that upon flash vacuum pyrolysis at 800 K, it exclusively furnishes phenylnitrene (PhN) and sulfur dioxide (SO₂).[3] Another study on trifluoromethanesulfonyl fluoride indicated that it decomposes predominantly via C-S bond cleavage to form CF₃ and SO₂F radicals.[4]

Based on these precedents, a probable high-temperature decomposition pathway for this compound would involve the initial cleavage of the C-S bond, leading to the formation of a 3-fluorophenyl radical and a sulfonyl fluoride radical (•SO₂F). These highly reactive species would then undergo further reactions.

In the event of a fire, the decomposition of aryl sulfonyl fluorides can produce hazardous gases, including sulfur oxides and hydrogen fluoride.[5]

Caption: Proposed high-temperature decomposition pathway for this compound.

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the anticipated decomposition range (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss.

Causality Behind Experimental Choices:

-

Inert Atmosphere: An inert atmosphere is crucial to study the intrinsic thermal stability of the molecule without the influence of oxygen, which could lead to different, oxidative decomposition pathways.

-

Heating Rate: A controlled, linear heating rate ensures that the decomposition events are clearly resolved and allows for kinetic analysis if desired.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and chemical resistance).

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature of decomposition can be determined from the start of the exothermic decomposition peak.

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: Sealing the pan prevents the loss of volatile decomposition products, which could affect the measured heat flow and ensures that the thermal event is accurately captured.

-

Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan and ensure that only the thermal events of the sample are measured.

Caption: Experimental workflow for assessing the thermal stability of this compound.

Data Interpretation

| Parameter | TGA | DSC | Significance |

| Onset Temperature (°C) | Temperature of initial mass loss | Temperature of initial exothermic peak | Indicates the temperature at which decomposition begins. |

| Peak Decomposition Temp (°C) | Temperature of maximum rate of mass loss | Temperature of the peak of the exotherm | The temperature at which the decomposition reaction is most rapid. |

| Mass Loss (%) | Total percentage of mass lost | N/A | Corresponds to the mass of volatile decomposition products. |

| Enthalpy of Decomposition (J/g) | N/A | Area under the decomposition peak | Quantifies the energy released during decomposition; a large value indicates a highly energetic event. |

Safety, Handling, and Storage

Given the reactivity of the sulfonyl fluoride functional group and the potential for the release of hazardous decomposition products, strict safety protocols are mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Contaminated gloves should be disposed of properly.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5][7]

Handling

-

Avoid contact with skin, eyes, and clothing.[8]

-

Handle and open containers with care.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed when not in use.[5]

-

Store away from heat, sparks, and open flames.[5]

-

Consider storing under an inert atmosphere, as some sulfonyl fluorides can be moisture-sensitive.[6][7]

First Aid Measures

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as sulfonyl fluorides can cause severe skin burns.[5][7]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][7]

-